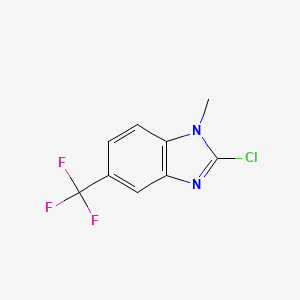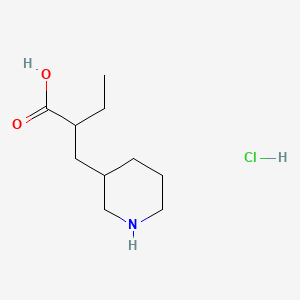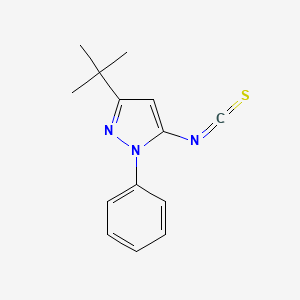
3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole typically involves the reaction of 3-tert-butyl-1-phenyl-1H-pyrazole-5-amine with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 3-tert-butyl-1-phenyl-1H-pyrazole-5-amine
Reagent: Thiophosgene
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, alkylating agents
Conditions: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran, under mild to moderate temperatures (0-50°C).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as thioureas, carbamates, and thiocarbamates can be formed.
Addition Products: New derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole involves its interaction with biological molecules. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or modification of protein function, contributing to its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine
- 3-tert-Butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine
- 3-tert-Butyl-1-(2-chlorophenyl)-1H-pyrazol-5-amine
Uniqueness
3-tert-Butyl-5-isothiocyanato-1-phenyl-1H-pyrazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential bioactivity. This differentiates it from other pyrazole derivatives that may lack this functional group.
Eigenschaften
Molekularformel |
C14H15N3S |
|---|---|
Molekulargewicht |
257.36 g/mol |
IUPAC-Name |
3-tert-butyl-5-isothiocyanato-1-phenylpyrazole |
InChI |
InChI=1S/C14H15N3S/c1-14(2,3)12-9-13(15-10-18)17(16-12)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI-Schlüssel |
WVSXENYLSBPBQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=NN(C(=C1)N=C=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,3-dihydrofuro[2,3-b]pyridine-4-carboxylate](/img/structure/B13911560.png)

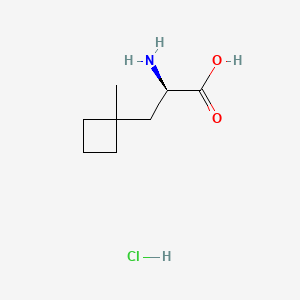
![(2Z)-2-[1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N-phenylhydrazinecarbothioamide](/img/structure/B13911582.png)
![5-Chloro-8-iodo-imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13911585.png)
![7-(2-Methyl-4-nitrophenoxy)-1,2,4-triazolo[4,3-c]pyrimidine](/img/structure/B13911597.png)


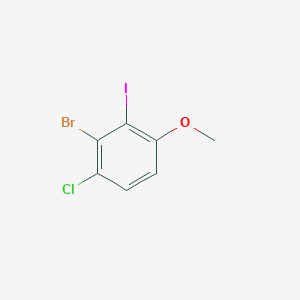
![4-[2-(Tributylstannyl)ethynyl]pyridine](/img/structure/B13911616.png)
![(15R)-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,8,12(18)-pentaene-5,13-dione](/img/structure/B13911630.png)
